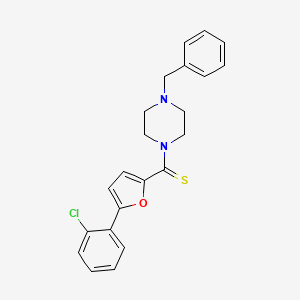

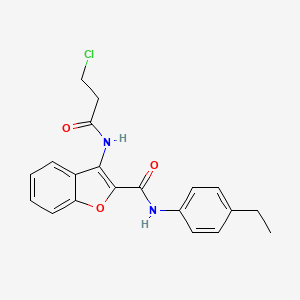

![molecular formula C15H24N6OS B2767143 N-(1-cyanocyclohexyl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylpropanamide CAS No. 1324898-96-5](/img/structure/B2767143.png)

N-(1-cyanocyclohexyl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain a tetrazole ring, a sulfanyl group, a propanamide group, and a cyanocyclohexyl group. Tetrazoles are a class of synthetic organic compounds that are rich in nitrogen and are often used in pharmaceuticals and agrochemicals . The sulfanyl group (-SH) is a functional group consisting of a sulfur atom and a hydrogen atom. It’s commonly found in a variety of organic compounds. Propanamide is a type of amide and cyanocyclohexyl refers to a cyclohexyl group with a nitrile (-CN) substituent.

Applications De Recherche Scientifique

Synthesis of N-(1H)-Tetrazole Sulfoximines

A study by Mancheño and Bolm (2007) describes the synthesis of N-(1H)-tetrazole sulfoximines through the addition of sodium azide to N-cyano derivatives in the presence of ZnBr2. This process illustrates the versatility of tetrazole compounds as intermediates for synthesizing other N-heterocyclic sulfoximines, which could have implications for designing compounds with similar functional groups for targeted applications in pharmaceuticals and materials science (Mancheño & Bolm, 2007).

Antimicrobial Evaluation of Heterocyclic Compounds

Darwish et al. (2014) explored the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aiming for antimicrobial applications. The study synthesized various derivatives via a versatile, readily accessible intermediate, demonstrating the antimicrobial potential of sulfamoyl-containing heterocycles. Such research underscores the interest in synthesizing and evaluating compounds with specific functionalities for biological applications, providing a context for exploring the antimicrobial properties of compounds related to N-(1-cyanocyclohexyl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylpropanamide (Darwish et al., 2014).

Generation of Enamines and Thioamides

Paul et al. (2013) discussed the reactions of diphenacylaniline and diphenacyl sulfide under Gewald conditions, leading to the formation of enamines and thioamides. This study highlights the reactivity of certain chemical groups under specific conditions, which could be relevant for understanding the chemical behavior and potential applications of similar compounds in organic synthesis and material science (Paul et al., 2013).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(1-cyanocyclohexyl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N6OS/c1-11(2)9-21-14(18-19-20-21)23-12(3)13(22)17-15(10-16)7-5-4-6-8-15/h11-12H,4-9H2,1-3H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBLLGIQDOCSEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=NN=N1)SC(C)C(=O)NC2(CCCCC2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

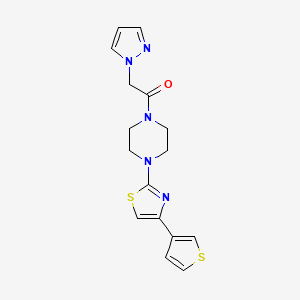

![methyl 2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B2767065.png)

methanone](/img/structure/B2767070.png)

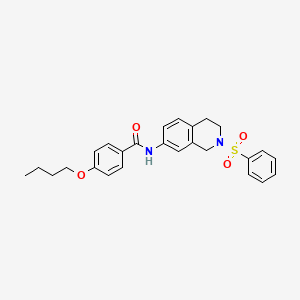

![3-Tert-butyl-1-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2767072.png)

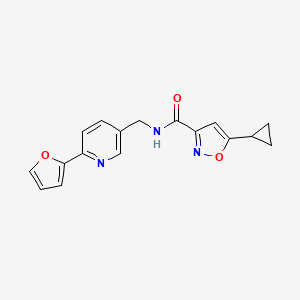

![N-[(1S)-1-(2,4-Dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2767074.png)

![2-chloro-N-[3-(dimethylsulfamoyl)-4-ethoxyphenyl]-6-methylpyridine-4-carboxamide](/img/structure/B2767075.png)

![3-[(2,2-difluoroethoxy)methyl]-1-ethyl-4-iodo-1H-pyrazole](/img/structure/B2767078.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2767079.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2767083.png)